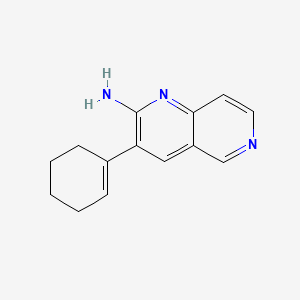
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine compound with a cyclohexyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a cyclohexylamine derivative with a phenyl-substituted epoxide in the presence of a base. The reaction conditions often include:
Solvent: Non-aqueous solvents such as chloroform or ether.
Temperature: Moderate temperatures around 25-50°C.
Catalysts: Bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the aziridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) in non-aqueous solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxaziridines.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile involves its interaction with specific molecular targets. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with different functional groups.
(2R,3R)-Dihydroquercetin: Known for its antioxidant properties.
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Studied for its inhibitory effects on SARS-CoV-2 targets.
Uniqueness
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
51263-03-7 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
(2R,3R)-1-cyclohexyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C15H18N2/c16-11-14-15(12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-10H2/t14-,15+,17?/m0/s1 |
InChI-Schlüssel |
GOBOPBPZTLDHJT-BTPDTDQASA-N |
Isomerische SMILES |
C1CCC(CC1)N2[C@H]([C@H]2C3=CC=CC=C3)C#N |
Kanonische SMILES |
C1CCC(CC1)N2C(C2C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
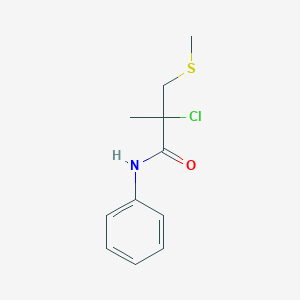
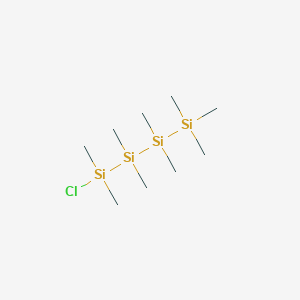
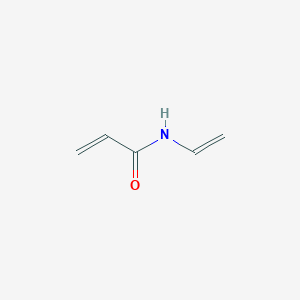
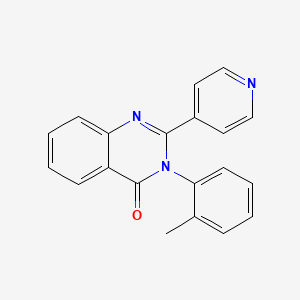

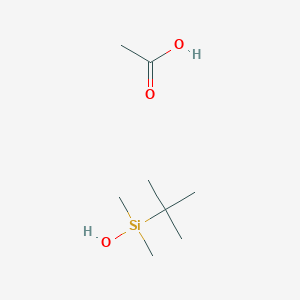


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
